N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature
This compound belongs to the comprehensive family of pyrazolopyrimidines, which constitute a privileged class of nitrogen-containing fused heterocyclic compounds. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating it as this compound, which precisely describes the substitution pattern and structural features. The pyrazolo[3,4-d]pyrimidine core represents a bicyclic aromatic system formed by the fusion of a pyrazole ring with a pyrimidine ring, where the [3,4-d] notation indicates the specific fusion pattern between these heterocyclic units. This structural classification places the compound within the broader category of diazines, specifically as a member of the pyrazolopyrimidine isomer family that exhibits distinct electronic properties compared to other heterocyclic systems.
The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CN1N=CC2=C(NC)N=CN=C21, providing a linear representation of the compound's connectivity. The International Chemical Identifier key KOTSAGHCUMHESG-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications. Chemical databases consistently classify this compound under multiple hierarchical categories, including organoheterocyclic compounds as the superclass, pyrazolopyrimidines as the primary class, and pyrazolo[3,4-d]pyrimidines as the specific subclass.
| Chemical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₉N₅ | |
| Molecular Weight | 163.18 g/mol | |
| Chemical Abstracts Service Number | 5334-49-6 | |
| MDL Number | MFCD05938843 | |
| Melting Point | 200-201°C |
Historical Context of Pyrazolo[3,4-d]Pyrimidine Derivatives
The development of pyrazolo[3,4-d]pyrimidine derivatives traces its origins to the mid-20th century when researchers first recognized the potential of these heterocyclic systems in medicinal chemistry applications. Historical records indicate that the first evaluation of pyrazolopyrimidine compounds for biological activity occurred in 1956, marking the beginning of systematic investigations into this chemical class. These early studies established the foundation for understanding the structure-activity relationships that would guide subsequent synthetic efforts and chemical modifications. The recognition of pyrazolopyrimidines as privileged scaffolds emerged from their structural similarity to naturally occurring purine bases, particularly adenine, which provided a biological rationale for their pharmaceutical relevance.
Throughout the latter half of the twentieth century, synthetic methodologies for pyrazolo[3,4-d]pyrimidine derivatives underwent significant refinement, with chemists developing increasingly sophisticated approaches to access various substitution patterns and functional group arrangements. The evolution of synthetic strategies reflected growing understanding of the electronic properties and reactivity patterns characteristic of these fused heterocyclic systems. Research during this period established fundamental synthetic routes that remain influential in contemporary chemistry, including cyclization reactions involving appropriately substituted pyrazole and pyrimidine precursors. The historical development also encompassed investigations into the physicochemical properties of these compounds, leading to comprehensive characterization of their melting points, solubility profiles, and stability characteristics under various conditions.
The classification of pyrazolopyrimidines into five distinct types based on their isomeric arrangements and substitution patterns emerged as a critical organizational framework that continues to guide research efforts. This systematic classification approach facilitated more targeted investigations into specific structural variants and their corresponding properties. Historical synthetic work established that this compound could be prepared through multiple synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and functional group tolerance.
Role in Heterocyclic Chemistry Research
This compound occupies a central position in contemporary heterocyclic chemistry research due to its unique electronic properties and structural features that enable diverse chemical transformations. The compound serves as a valuable model system for investigating the reactivity patterns of fused nitrogen heterocycles, particularly those containing multiple nitrogen atoms in proximity. Research has demonstrated that the presence of both the dimethylamino functionality and the fused pyrazole-pyrimidine system creates distinctive electronic environments that influence both chemical reactivity and physical properties. These characteristics make the compound particularly valuable for structure-activity relationship studies aimed at understanding how specific structural modifications affect overall molecular behavior.
The compound's significance in heterocyclic chemistry research extends to its role as a synthetic intermediate for accessing more complex molecular architectures. Medicinal chemistry investigations have utilized this compound as a starting point for developing libraries of related compounds through systematic structural modifications. The dimethyl substitution pattern provides specific steric and electronic influences that can be leveraged in designing molecules with targeted properties. Research has shown that the compound exhibits notable stability under standard laboratory conditions while maintaining sufficient reactivity for further chemical elaboration.
Contemporary research applications encompass computational chemistry studies that utilize this compound as a benchmark for validating theoretical models of heterocyclic systems. The well-characterized structure and properties of this compound make it suitable for calibrating quantum mechanical calculations and molecular modeling approaches. Studies have demonstrated that the compound's electronic structure can be accurately predicted using density functional theory methods, providing confidence in computational predictions for related systems. Furthermore, the compound serves as a reference standard in analytical chemistry applications, where its well-defined spectroscopic properties facilitate method development and validation procedures.
| Research Application | Specific Use | Key Characteristics |
|---|---|---|
| Synthetic Chemistry | Intermediate for complex molecule synthesis | High stability, selective reactivity |
| Computational Studies | Benchmark for theoretical models | Well-characterized electronic structure |
| Analytical Chemistry | Reference standard | Defined spectroscopic properties |
| Structure-Activity Studies | Model compound for relationship investigation | Systematic modification potential |
Properties
IUPAC Name |
N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-8-6-5-3-11-12(2)7(5)10-4-9-6/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSAGHCUMHESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277276 | |
| Record name | N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-49-6 | |
| Record name | N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC1426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4VDS9S3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |
|---|---|---|---|---|
| One-flask Vilsmeier amidination + heterocyclization | 5-Aminopyrazoles, PBr3, DMF, hexamethyldisilazane, reflux | 78–91 | High yield, operational simplicity, green chemistry | Broad substrate scope, optimized conditions |
| Nucleophilic substitution on 4-chloro derivative | 4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine + methylamine | Not specified | Selective substitution, useful intermediate | Enables further functionalization |
| Industrial process (patent) | Not fully detailed, focuses on amino-substituted derivatives | High | Scalable, cost-effective | Applicable to related pyrazolo[3,4-d]pyrimidines |
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type used in its synthesis, where nucleophiles replace chlorine atoms in the precursor compound.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine in THF at 10–15°C.
Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction could involve sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the nucleophilic substitution reaction is this compound itself . Other potential products from oxidation or reduction reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Activity
A study synthesized several derivatives and tested their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Among these, compound 12b demonstrated significant efficacy with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. Notably, compound 12b also showed remarkable activity against mutant EGFR (T790M) with an IC50 value of 0.236 µM, highlighting its potential as a therapeutic agent for resistant cancer forms .
| Compound | Cell Line | IC50 Value (µM) | Target |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR |
| 12b | HCT-116 | 19.56 | EGFR |
| 12b | T790M | 0.236 | Mutant EGFR |
Broad Spectrum Activity
The pyrazolo[3,4-d]pyrimidine scaffold has shown promising antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Recent studies have indicated that derivatives of this compound can inhibit bacterial proliferation effectively .
Specific Studies
In a comprehensive evaluation of a library of pyrazolo[3,4-d]pyrimidines, several compounds were found to inhibit the activity of bacterial DNA polymerase III in Staphylococcus aureus, demonstrating their potential as antibacterial agents . This class of compounds may serve as a basis for developing new antibiotics due to their unique mechanism of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine ring can enhance selectivity and potency against specific biological targets.
Key Modifications
Research has shown that substituents on the pyrimidine ring significantly influence biological activity:
- Substituted Phenyl Groups : Enhance hydrophobic interactions within the ATP-binding site.
- Aliphatic Structures : Affect the binding affinity and specificity towards kinases.
Mechanism of Action
The mechanism of action of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For example, similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- CAS RN : 5334-49-6
- Molecular Formula : C₇H₉N₅
- Molecular Weight : 163.18 g/mol
- Melting Point : 200–201°C .
Structural Features: The compound consists of a pyrazolo[3,4-d]pyrimidine core with methyl groups at the 1-position (N1) and the exocyclic 4-amino group (N4). Its planar heterocyclic structure enables interactions with biological targets, particularly kinases and enzymes, via hydrogen bonding and hydrophobic contacts .
Pharmacological and Toxicological Profiles
Kinase Inhibition :
- The parent compound’s methyl groups limit steric hindrance, allowing selective binding to kinase hinge regions. In contrast, OSI-027 and OXA-01 (R40) exhibit enhanced mTOR selectivity due to bulky tert-butyl and optimized side chains .
- NA-PP1 and NM-PP1 (naphthylmethyl substituents) show specificity for calcium-dependent kinases in Plasmodium, highlighting how aromatic groups direct target engagement .
Antiviral Activity :
- The N-benzyl-1-methyl analog demonstrated nanomolar affinity for SARS-CoV-2 Mpro but showed mutagenicity in preclinical models, necessitating structural refinements for safety .
Anticancer Activity :
- Compound 36 (para-dimethoxy groups) and Compound 37 (para-dimethylamino) achieved IC₅₀ values of ~10 nM against breast cancer cells, outperforming the parent compound due to enhanced hydrophobic interactions .
Toxicity :
- Acute toxicity studies on 3a (LD₅₀: 1332.2 mg/kg) and 4c (LD₅₀: 1593.5 mg/kg) suggest that aryl substituents improve safety profiles compared to smaller alkyl groups .
Biological Activity
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other therapeutic potentials.
- IUPAC Name : this compound
- Molecular Formula : CHN
- Average Molecular Weight : 135.13 g/mol
- CAS Registry Number : Not available
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs), particularly in cancer therapy.
Case Study: EGFR Inhibition
A study synthesized various derivatives of 1H-pyrazolo[3,4-d]pyrimidine and evaluated their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably:
- Compound 12b exhibited significant anti-proliferative effects with IC values of 8.21 µM against A549 and 19.56 µM against HCT-116.
- It also demonstrated potent inhibition against wild-type EGFR (IC = 0.016 µM) and mutant EGFR (T790M) (IC = 0.236 µM).
- The compound induced apoptosis and arrested the cell cycle at S and G2/M phases, indicating its potential as a therapeutic agent in cancer treatment .
Antibacterial Activity
The antibacterial properties of this compound derivatives have also been investigated.
Case Study: Antibacterial Evaluation
A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. Key findings include:
- Compounds showed promising activity against bacterial proliferation.
- The study indicated that these derivatives could serve as dual-action agents targeting both human protein kinases and bacterial infections, particularly beneficial for cancer patients susceptible to infections .
Other Biological Activities
Beyond anticancer and antibacterial effects, pyrazolo[3,4-d]pyrimidine derivatives have exhibited various other biological activities:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation.
- Antifungal : Certain compounds have demonstrated antifungal properties.
These diverse activities suggest that this compound could be a versatile scaffold for further drug development .
Q & A
(Basic) What synthetic strategies are recommended for preparing N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?
Synthesis typically involves alkylation or substitution reactions at the pyrazolo[3,4-d]pyrimidine core. For example:
- Alkylation : Reacting precursor amines (e.g., 4-aminopyrazolopyrimidine) with methylating agents (e.g., methyl iodide) in polar aprotic solvents like acetonitrile or dichloromethane. Purification via recrystallization (e.g., from acetonitrile) ensures high yields .
- Regioselectivity : Aza-Wittig cyclization and Dimroth-type rearrangement methods can control substituent positions, confirmed by X-ray crystallography .
Key validation : Use IR spectroscopy for functional groups (e.g., NH stretching at ~3300 cm⁻¹) and / NMR for methyl group assignments .
(Advanced) How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
Discrepancies often arise from structural variations (e.g., substituent identity) and assay conditions. Methodological considerations include:
- Substituent Effects : Compare activities of N,N,1-trimethyl derivatives (antitumor ) vs. tert-butyl analogs (kinase inhibition ).
- Assay Conditions : Validate target specificity using orthogonal assays (e.g., radioligand binding for kinase inhibition vs. cell viability assays for cytotoxicity) .
- Structural Analysis : Co-crystallization with target proteins (e.g., kinases) clarifies binding modes and off-target risks .
(Basic) What spectroscopic and analytical techniques are critical for characterizing N,1-dimethyl derivatives?
- IR Spectroscopy : Identifies NH/amine groups (e.g., peaks at 3463–3304 cm⁻¹) and methyl vibrations .
- NMR : NMR distinguishes methyl groups (δ ~2.5–3.5 ppm) and aromatic protons; NMR confirms quaternary carbons .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 135.13 for the base compound ).
- Elemental Analysis : Ensures purity (e.g., C, H, N % within ±0.3% of theoretical values ).
(Advanced) How should researchers design experiments to study structure-activity relationships (SAR) of N-methyl substitutions?
- Systematic Substitution : Synthesize analogs with varied N-alkyl groups (e.g., methyl, isopropyl) and test against kinase panels (e.g., Src, PDGFR) .
- Molecular Modeling : Use docking simulations to predict interactions with ATP-binding pockets (e.g., hydrophobic interactions with tert-butyl groups ).
- Data Triangulation : Cross-reference biological activity with physicochemical properties (e.g., logP, solubility) to identify optimal substituents .
(Basic) What storage conditions are optimal for maintaining the stability of this compound?
- Temperature : Store at room temperature in inert atmospheres (argon/nitrogen) to prevent oxidation .
- Light Sensitivity : Protect from light using amber glassware or opaque containers .
- Solubility Considerations : Pre-dissolve in DMSO (≤10 mM) for biological assays to avoid precipitation .
(Advanced) What strategies mitigate off-target effects in kinase inhibition studies involving pyrazolo[3,4-d]pyrimidines?
- Bumped Kinase Analogs : Introduce bulky substituents (e.g., naphthyl or cyclopentyl) to selectively inhibit engineered kinases .
- Selectivity Profiling : Screen against broad kinase panels (e.g., >100 kinases) to identify cross-reactivity .
- Negative Controls : Use inactive analogs (e.g., 3-iodo derivatives) to distinguish target-specific effects .
(Basic) How can researchers confirm regioselectivity during pyrazolo[3,4-d]pyrimidine synthesis?
- X-ray Crystallography : Definitive structural confirmation (e.g., crystal structures resolved via SHELXL refinement ).
- NOE Experiments : Nuclear Overhauser effects in NMR differentiate between positional isomers .
- Chromatography : HPLC or TLC monitors reaction progress and purity of regioisomers .
(Advanced) How should solubility challenges in biological assays be addressed for hydrophobic derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
